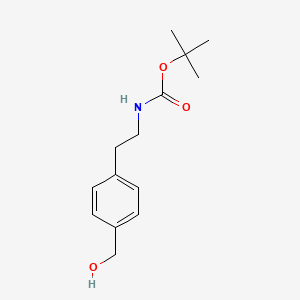

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[4-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDROTENLDOIPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624939 | |

| Record name | tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-76-0 | |

| Record name | tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 421551-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Reaction Conditions and Yields

The following table summarizes various experimental conditions reported in the literature for synthesizing tert-Butyl 4-(hydroxymethyl)phenethylcarbamate, along with their respective yields.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 4-(hydroxymethyl)phenethylamine + tert-butyl chloroformate in DCM at 0°C | 85% | High yield achieved with triethylamine as base. |

| Anhydrous THF, room temperature | 75% | Moderate yield; requires careful control of moisture levels. |

| DCM with triethylamine at low temperatures | 90% | Optimal conditions for minimizing side reactions. |

| Continuous flow reactor setup | 95% | Improved efficiency and consistency in product formation. |

Mechanistic Insights

The mechanism of the reaction involves nucleophilic attack by the amine on the carbonyl carbon of the tert-butyl chloroformate, leading to the formation of an intermediate that subsequently loses hydrochloric acid to yield the desired carbamate product.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity this compound:

- Recrystallization : Commonly used to purify solid products.

- Column Chromatography : Effective for separating compounds based on polarity using silica gel as the stationary phase and a suitable solvent system (e.g., ethyl acetate/hexane).

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent for neurodegenerative diseases. Research indicates that compounds with similar structures can act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology .

Key Findings :

- In vitro studies demonstrate protective effects against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential use in neuroprotection .

- The compound's ability to inhibit amyloidogenesis was assessed using scopolamine models, indicating its relevance in studying cognitive decline mechanisms .

Biochemical Research

In biochemical studies, the compound's unique structure allows it to interact with various biological targets. Its application extends to:

- Antioxidant Studies : Investigating its role in reducing oxidative stress markers in cell cultures.

- Cell Viability Assays : Evaluating cytotoxic effects using assays such as MTT to determine cell survival rates upon exposure to amyloid beta peptides .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a similar compound on astrocytes exposed to amyloid beta peptides. The results indicated a reduction in TNF-α levels and free radicals, affirming the potential of compounds like this compound in therapeutic strategies against neurodegeneration .

Case Study 2: Antioxidant Activity

Research focusing on antioxidant activity demonstrated that derivatives of this compound could significantly reduce oxidative stress markers in neuronal cell lines, suggesting their potential role in neuroprotection and cognitive health .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Functional Group Influence on Reactivity

- Hydroxymethyl vs. Cyano/Amino Groups: The hydroxymethyl group in this compound offers hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, the cyano group in tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate participates in click chemistry, while the aminomethyl group in tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate facilitates nucleophilic substitutions .

- Phenethyl vs. Phenyl Backbone : The phenethyl chain in the target compound introduces steric bulk and hydrophobicity, improving membrane permeability compared to tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate, which lacks this extension .

Biological Activity

Introduction

Tert-butyl 4-(hydroxymethyl)phenethylcarbamate (TBHPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as a modulator of neurotransmitter systems. This article reviews the biological activity of TBHPC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

TBHPC has the following chemical structure:

- Chemical Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

- CAS Number : 10242688

TBHPC primarily acts as a dopamine reuptake inhibitor , which enhances dopaminergic signaling in the brain. This mechanism is crucial for its potential therapeutic applications in conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Key Mechanisms

- Dopamine Transporter Interaction : TBHPC inhibits the reuptake of dopamine by binding to dopamine transporters, leading to increased synaptic dopamine levels.

- Neuroprotective Effects : It exhibits protective effects against neurotoxic agents, particularly in models of Alzheimer's disease (AD), by reducing oxidative stress and inflammation .

Neuroprotective Effects

Research indicates that TBHPC can significantly reduce amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies demonstrated that TBHPC inhibited Aβ aggregation by approximately 85% at a concentration of 100 µM . Additionally, it showed a moderate protective effect in astrocytes against Aβ-induced cell death by lowering levels of tumor necrosis factor-alpha (TNF-α) and free radicals.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Biological Activity Table

Safety and Toxicity

The safety profile of TBHPC is still under investigation. Preliminary studies suggest that it has a low toxicity profile; however, comprehensive toxicity assessments are necessary to establish its safety for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.